2-Palmitoyl-sn-glycero-3-phosphocholine

描述

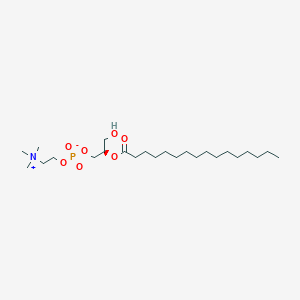

2-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in the structure and function of biological membranes. This compound is characterized by the presence of a palmitoyl group (hexadecanoyl) attached to the second carbon of the glycerol backbone, with a phosphocholine group attached to the third carbon. It is commonly found in mammalian cells and is involved in various biological processes, including membrane fluidity and signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions

2-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with palmitoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of natural phospholipids from sources such as egg yolk or soybeans. These natural phospholipids undergo enzymatic or chemical hydrolysis to produce lysophosphatidylcholine, which is then acylated with palmitoyl chloride to yield the final product .

化学反应分析

Types of Reactions

2-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidative products.

Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.

Substitution: The palmitoyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.

Substitution: Transesterification reactions often use catalysts such as sodium methoxide in anhydrous conditions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Lysophosphatidylcholine and palmitic acid.

Substitution: Various acyl-substituted phosphatidylcholines.

科学研究应用

Biomedical Research

1.1 Lung Surfactant Studies

DPPC is a major component of pulmonary surfactant, which plays a critical role in reducing surface tension in the alveoli, preventing collapse during exhalation. Studies have shown that DPPC enhances lung function and is used to investigate treatments for respiratory distress syndromes, particularly in neonates .

1.2 Drug Delivery Systems

Due to its amphiphilic nature, DPPC is widely used in the formulation of liposomes for drug delivery. Liposomes composed of DPPC can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and therapeutic efficacy. For example, DPPC liposomes have been utilized for targeted delivery of chemotherapeutic agents to cancer cells .

1.3 Membrane Protein Interaction Studies

DPPC serves as a model lipid for studying protein-membrane interactions. Its bilayer structure allows researchers to investigate the effects of membrane composition on protein folding and function. For instance, studies have demonstrated that DPPC can stabilize membrane proteins during extraction and purification processes .

Material Science

2.1 Biomimetic Membranes

In material science, DPPC is used to create biomimetic membranes that mimic natural cell membranes. These membranes are essential for studying cellular processes and developing biosensors. They provide insights into membrane fluidity and permeability, which are crucial for drug design .

2.2 Nanoparticle Coatings

DPPC is also applied in the coating of nanoparticles to enhance their biocompatibility and stability in biological environments. This application is particularly relevant in the development of nanocarriers for targeted therapy and imaging agents in cancer diagnostics .

Biophysical Studies

3.1 Phase Behavior Analysis

The phase behavior of lipid bilayers containing DPPC has been extensively studied using techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy. These studies provide insights into the transition temperatures and stability of lipid bilayers under various conditions, which are vital for understanding membrane dynamics .

3.2 Interfacial Phenomena

Research has shown that DPPC can significantly influence interfacial phenomena, such as adsorption at liquid interfaces. This property is exploited in studies involving emulsions and foams, where DPPC helps stabilize these systems by reducing interfacial tension .

Case Studies

作用机制

2-Palmitoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity and curvature, which in turn affects membrane protein function and signaling pathways. The compound can also act as a substrate for enzymes such as phospholipase A2, leading to the production of bioactive lipid mediators .

相似化合物的比较

Similar Compounds

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the second position.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitoyl groups.

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleoyl group at the second position

Uniqueness

2-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other molecules in the membrane. This specificity makes it a valuable tool for studying membrane dynamics and enzyme-substrate interactions .

生物活性

2-Palmitoyl-sn-glycero-3-phosphocholine (also known as palmitoyl phosphatidylcholine) is a phospholipid that plays a crucial role in cellular membranes and has significant biological activities. Its structure consists of a glycerol backbone, two fatty acid chains (one being palmitic acid), and a phosphate group attached to choline. This compound is widely studied for its implications in cell signaling, membrane dynamics, and potential therapeutic applications.

Biological Properties

1. Membrane Structure and Function

this compound is integral to the formation of lipid bilayers, contributing to membrane fluidity and permeability. It forms liposomes, which are utilized in drug delivery systems due to their ability to encapsulate hydrophilic drugs and facilitate their transport across biological membranes .

2. Antiproliferative Activity

Research indicates that phosphatidylcholines modified with various fatty acids exhibit enhanced antiproliferative activity against several cancer cell lines. For instance, studies have shown that this compound derivatives demonstrate significant cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) while sparing normal fibroblast cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| HepG2 | 20 | Cytotoxic |

| BALB/3T3 | >50 | Non-cytotoxic |

1. Interaction with Proteins

The biological activity of this compound is partly attributed to its interactions with membrane proteins. It can modulate the activity of various receptors and enzymes, influencing signaling pathways related to inflammation and apoptosis .

2. Liposomal Drug Delivery

Liposomes composed of this phospholipid have been shown to enhance the delivery and efficacy of chemotherapeutic agents by improving their solubility and stability in biological environments . The encapsulation of drugs within liposomes can also reduce systemic toxicity, making it a promising strategy for cancer therapy.

Case Studies

Case Study 1: Liposomal Formulations in Cancer Therapy

A study investigated the use of liposomes containing this compound for delivering doxorubicin in breast cancer treatment. The results showed that these liposomal formulations significantly improved the drug's therapeutic index by enhancing its accumulation in tumor tissues while minimizing side effects on healthy tissues .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of phosphatidylcholine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

属性

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGQHKSYEYVFTD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567685 | |

| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-27-5 | |

| Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。